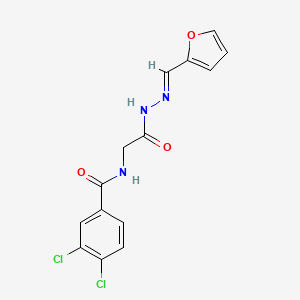
4-((9-Anthrylmethylene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((9-Antrilmetileno)amino)-5-(3-piridinil)-4H-1,2,4-triazol-3-YL hidrosulfuro es un complejo compuesto orgánico que presenta un anillo triazol, un anillo piridina y una unidad antraceno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-((9-Antrilmetileno)amino)-5-(3-piridinil)-4H-1,2,4-triazol-3-YL hidrosulfuro típicamente involucra reacciones orgánicas de múltiples pasos. La ruta sintética general incluye:
Formación del anillo triazol: Esto se puede lograr mediante la ciclización de los derivados de hidracina apropiados con nitrilos en condiciones ácidas o básicas.
Introducción del anillo piridina: Este paso a menudo implica el uso de derivados de piridina que se pueden acoplar con el anillo triazol a través de sustitución nucleofílica u otras reacciones de acoplamiento.
Unión de la unidad antraceno: El grupo antraceno se puede introducir mediante una reacción de condensación con un derivado aldehído de antraceno, formando el puente metileno.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, ambientes de reacción controlados y técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
4-((9-Antrilmetileno)amino)-5-(3-piridinil)-4H-1,2,4-triazol-3-YL hidrosulfuro puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrosulfuro en un tiol o aún más en un sulfuro.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, particularmente en los anillos de piridina o triazol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden usar reactivos como haluros de alquilo, cloruros de acilo o cloruros de sulfonilo en condiciones básicas o ácidas.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir tioles o sulfuros.
Aplicaciones Científicas De Investigación
4-((9-Antrilmetileno)amino)-5-(3-piridinil)-4H-1,2,4-triazol-3-YL hidrosulfuro tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto puede tener potencial como sonda fluorescente debido a la presencia de la unidad antraceno.
Medicina: La investigación puede explorar su potencial como agente terapéutico, particularmente en el tratamiento de vías biológicas específicas.
Industria: El compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 4-((9-Antrilmetileno)amino)-5-(3-piridinil)-4H-1,2,4-triazol-3-YL hidrosulfuro implica su interacción con objetivos moleculares como enzimas o receptores. Los anillos de triazol y piridina pueden facilitar la unión a sitios específicos, mientras que la unidad antraceno podría contribuir a la estabilidad y reactividad generales del compuesto. Las vías y objetivos exactos dependerían de la aplicación y el contexto específicos de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 4-((9-Antrilmetileno)amino)-5-(2-piridinil)-4H-1,2,4-triazol-3-YL hidrosulfuro
- 4-((9-Antrilmetileno)amino)-5-(4-piridinil)-4H-1,2,4-triazol-3-YL hidrosulfuro
- 4-((9-Antrilmetileno)amino)-5-(3-piridinil)-4H-1,2,4-triazol-3-YL tiol
Singularidad
La singularidad de 4-((9-Antrilmetileno)amino)-5-(3-piridinil)-4H-1,2,4-triazol-3-YL hidrosulfuro radica en su combinación específica de grupos funcionales y características estructurales. La presencia de la unidad antraceno, en particular, puede impartir propiedades fotofísicas únicas, lo que lo hace distinto de otros compuestos similares.
Propiedades
Fórmula molecular |
C22H15N5S |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
4-[(E)-anthracen-9-ylmethylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H15N5S/c28-22-26-25-21(17-8-5-11-23-13-17)27(22)24-14-20-18-9-3-1-6-15(18)12-16-7-2-4-10-19(16)20/h1-14H,(H,26,28)/b24-14+ |
Clave InChI |
NGXBISHLZKIFSW-ZVHZXABRSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/N4C(=NNC4=S)C5=CN=CC=C5 |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NN4C(=NNC4=S)C5=CN=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B12016253.png)
![4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016255.png)
![1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid](/img/structure/B12016262.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12016267.png)
![N-(2,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016272.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B12016281.png)
![(5Z)-3-Dodecyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016288.png)

![3-((Z)-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-(ethylamino)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12016299.png)

![[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016321.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12016330.png)
